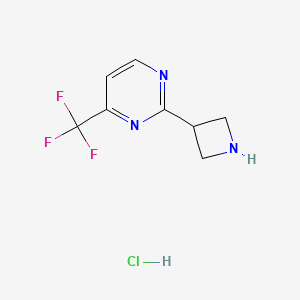
6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry and is a vital scaffold for leads in drug discovery .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Wissenschaftliche Forschungsanwendungen
Polymorphic Modifications and Diuretic Properties
The compound "6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide," which shares a structural similarity to the chemical , has been identified with strong diuretic properties. This compound is a potential new remedy for hypertension. Researchers have discovered two polymorphic modifications of this compound, offering insights into its crystal packing and the implications for its biological activity and stability (Shishkina et al., 2018).
Inhibitors of ATM Kinase
A novel series of 3-quinoline carboxamides, to which "6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide" could be related, has been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit significant potential in treating diseases where ATM kinase inhibition is beneficial, showcasing the chemical's relevance in designing selective therapeutic agents (Degorce et al., 2016).
Coordination Chemistry for Targeted Delivery
The synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines demonstrates the ability of similar compounds to form coordinate bonds with metal ions. These complexes are explored for targeted delivery of nitric oxide (NO) to biological sites, such as tumors, illustrating the compound's utility in developing targeted therapy solutions (Yang et al., 2017).
Anticorrosive Properties
Quinoline derivatives, including "6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide," are recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with surface metallic atoms, showcasing their importance in the field of corrosion inhibition (Verma et al., 2020).
Synthetic Chemistry and Biological Evaluation
The compound's structural framework allows for the synthesis of various derivatives with potential biological activity. For instance, the development of heterocyclic N-oxide demonstrates the versatility of quinoline derivatives in synthesizing compounds with desired properties and activities, including potential antimicrobial and antiviral applications (Zhong et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-4-5-12-10(7-9)14(20)11(8-18-12)15(21)19-13-3-1-2-6-17-13/h1-8H,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDLSDLOQIAVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

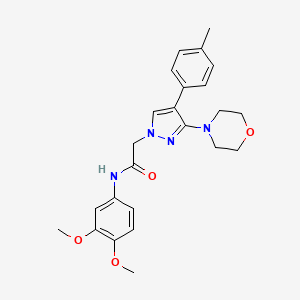
![3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine](/img/structure/B2912445.png)
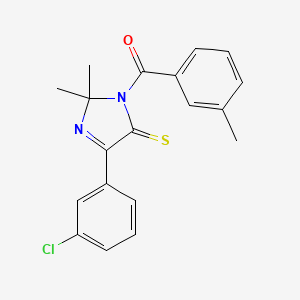
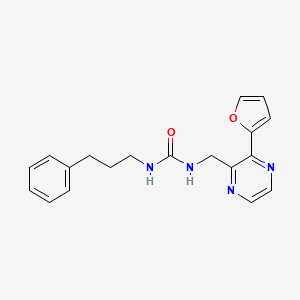
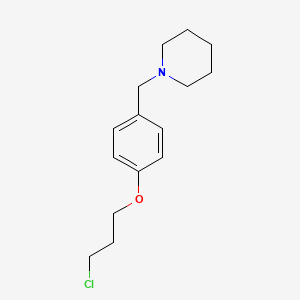
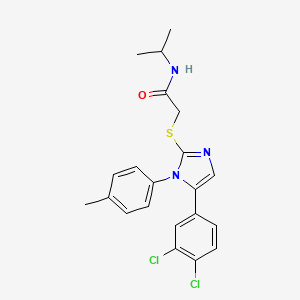
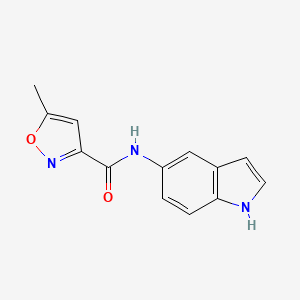
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2912455.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2912456.png)
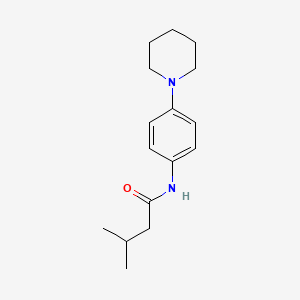
![2-phenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2912460.png)

![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)
